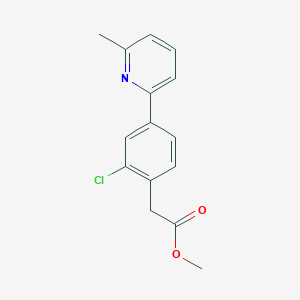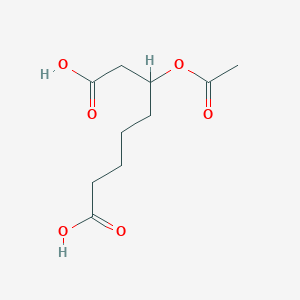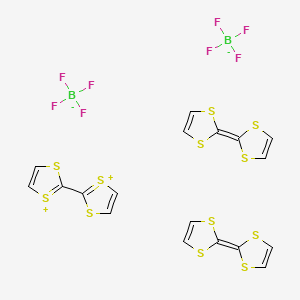
Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex
Overview
Description
Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex, also known as TTFBF4, is a type of coordination compound. It has gained interest in the scientific community over the years due to its unique properties and potential applications in various fields. The molecular formula of the compound is C18H12S12·2BF4 and its molecular weight is 786.62 .
Molecular Structure Analysis
The molecular structure of Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex consists of 18 carbon atoms, 12 hydrogen atoms, 12 sulfur atoms, 2 boron atoms, and 8 fluorine atoms .Physical And Chemical Properties Analysis
Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex is a solid at 20 degrees Celsius . It is sensitive to light . The compound appears as a black powder to crystal .Scientific Research Applications
Langmuir-Blodgett Film Deposition
- Bis- and tris(tetrathiafulvalene) (TTF) amphiphiles showed improved stability in monolayer formation on a water surface, leading to the deposition of Langmuir-Blodgett (LB) films. This can be significant in developing advanced materials for electronic and optical applications (Parg et al., 1994).
Electrochemical and Spectroelectrochemical Properties
- Bis- and tris-fused π-electron donors composed of extended tetrathiafulvalene with anthraquinoid spacers were synthesized. Their electrochemical properties, like redox waves, and spectroelectrochemical characteristics were explored, indicating potential applications in electronic and optical devices (Ogi et al., 2016).
Molecular Conductors and Paramagnetic Properties
- Structures and properties of paramagnetic molecular conductors based on bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) were studied. The correlation between crystal structure and conductivity behavior suggests their use in advanced conducting materials (Atzori et al., 2014).
Crystal Structures of Tetrathiafulvalene Derivatives
- Crystal structures of various Tetrathiafulvalene derivatives were examined to understand their electronic states and structural features. Such studies are vital in developing materials with specific electronic properties (Akutagawa et al., 2000).
Coordination Chemistry and Supramolecular Structures
- Molecules of tris(2,2'-bipyridine-4-thiomethyl-BEDT-TTF)iron(II) assemble to form a novel supramolecular capsular structure. This finding is important for developing materials with unique molecular architectures (Wang et al., 2016).
Synthesis of Novel Tetrathiafulvalene-based Compounds
- Synthesis of various novel Tetrathiafulvalene-based compounds and their properties were explored, contributing to the expansion of materials with potential electronic and magnetic applications (Sato et al., 1997).
Conductors and Superconductors
- Studies on conductors and superconductors based on bis(ethylenedithio)tetrathiafulvalene radical cation salts with supramolecular tris(oxalato)metallate anions showcase the potential of these materials in advanced electronic and superconducting applications (Prokhorova et al., 2017).
Safety and Hazards
Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium;2-(1,3-dithiol-2-ylidene)-1,3-dithiole;ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H4S4.2BF4/c3*1-2-8-5(7-1)6-9-3-4-10-6;2*2-1(3,4)5/h3*1-4H;;/q;;+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRAQUJMWAFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CSC(=C2SC=CS2)S1.C1=CSC(=C2SC=CS2)S1.C1=C[S+]=C(S1)C2=[S+]C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12B2F8S12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102601231 | |
CAS RN |
55492-86-9 | |
| Record name | Tris(tetrathiafulvalene) Bis(tetrafluoroborate) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



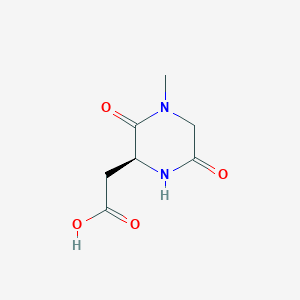
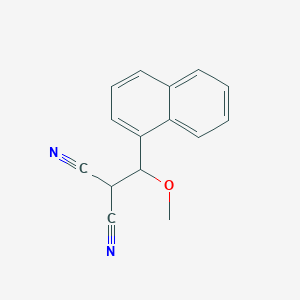
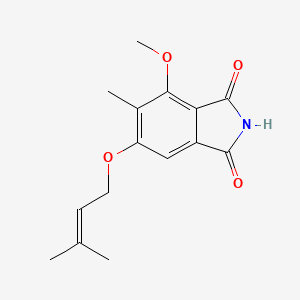

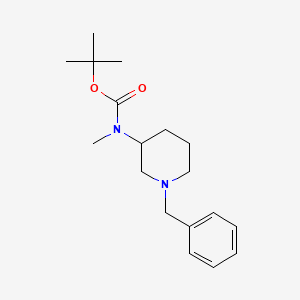
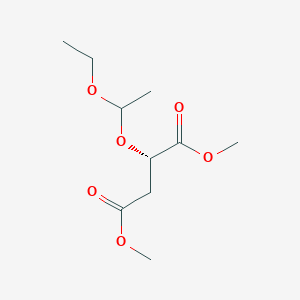
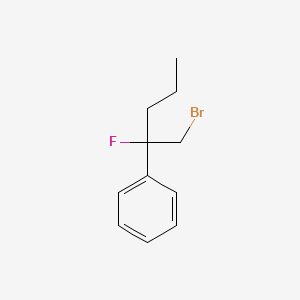
![methyl 9-oxo-9H-imidazo[1,5-a]indole-1-carboxylate](/img/structure/B1474363.png)
